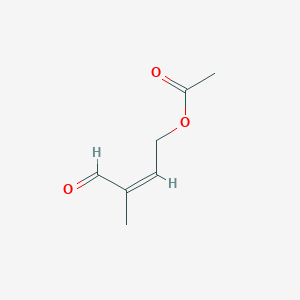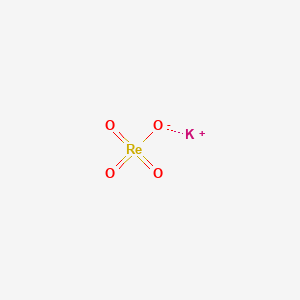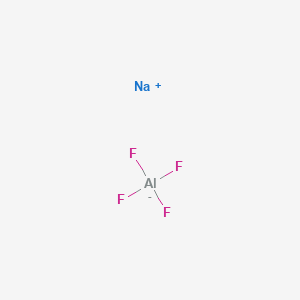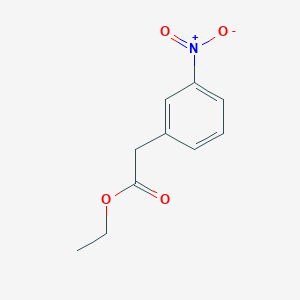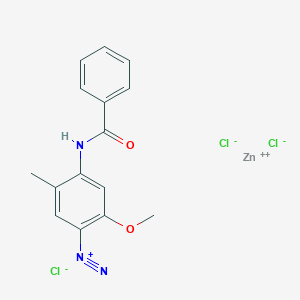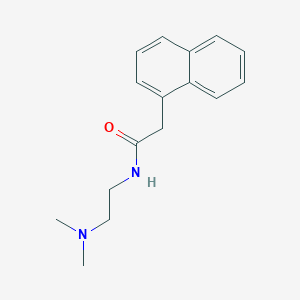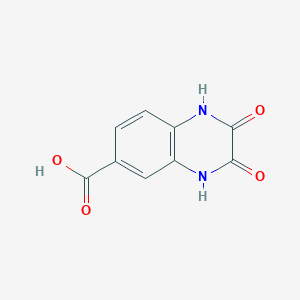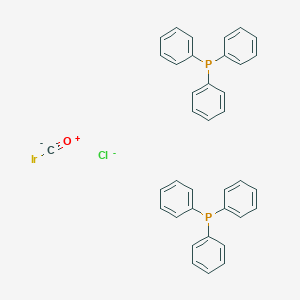
Carbonilcloro(bis(trifenilfosfina))iridio(I)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is notable for its square planar geometry and its ability to undergo oxidative addition reactions. It is a bright yellow crystalline solid and has been extensively studied for its unique chemical properties and applications in various fields .
Aplicaciones Científicas De Investigación
Carbonylchlorobis(triphenylphosphine)iridium(I) has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
It’s known that this compound is used as a catalyst in various chemical reactions , suggesting that its targets could be the reactants in these reactions.
Mode of Action
It’s known to act as a catalyst, facilitating chemical reactions without being consumed in the process . The compound’s interaction with its targets likely involves the formation of intermediate complexes, which lower the activation energy of the reaction .
Biochemical Pathways
The specific biochemical pathways affected by Carbonylchlorobis(triphenylphosphine)iridium(I) depend on the reactions it catalyzes. For instance, it has been used in the reduction of N-hydroxyamides to synthesize nitrones , suggesting that it may affect pathways involving these compounds.
Result of Action
The result of Carbonylchlorobis(triphenylphosphine)iridium(I)'s action is the facilitation of chemical reactions. By acting as a catalyst, it speeds up reactions that would otherwise occur more slowly, leading to faster and more efficient production of the desired products .
Métodos De Preparación
The synthesis of Carbonylchlorobis(triphenylphosphine)iridium(I) typically involves heating an iridium chloride salt with triphenylphosphine and a carbon monoxide source . The most popular method uses dimethylformamide (DMF) as a solvent, and sometimes aniline is added to accelerate the reaction . Another common solvent is 2-methoxyethanol . The reaction is usually conducted under nitrogen atmosphere. In this synthesis, triphenylphosphine serves both as a ligand and a reductant, while the carbonyl ligand is derived from the decomposition of dimethylformamide .
Análisis De Reacciones Químicas
Carbonylchlorobis(triphenylphosphine)iridium(I) undergoes a variety of chemical reactions, including:
Oxidative Addition: This compound is notable for its ability to bind to oxygen reversibly.
Substitution Reactions: It can participate in substitution reactions where ligands are replaced by other ligands.
Hydrogenation: It acts as a catalyst in hydrogenation reactions.
Cycloaddition: It is used as a catalyst in intramolecular carbonylative [2+2+1] cycloaddition of allenynes.
Common reagents and conditions used in these reactions include hydrogen gas for hydrogenation and various organic solvents like chloroform and toluene . The major products formed depend on the specific reaction and reagents used.
Comparación Con Compuestos Similares
Carbonylchlorobis(triphenylphosphine)iridium(I) is unique due to its square planar geometry and its ability to undergo reversible oxidative addition . Similar compounds include:
Iridium(I)bis(triphenylphosphine)carbonyl iodide: Similar structure but with iodide instead of chloride.
Rhodium(I)bis(triphenylphosphine)carbonyl chloride: Similar structure but with rhodium instead of iridium.
Palladium(0)tetra(triphenylphosphine): Different central metal but similar use in catalysis.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of Carbonylchlorobis(triphenylphosphine)iridium(I).
Propiedades
Número CAS |
14871-41-1 |
|---|---|
Fórmula molecular |
C37H30ClIrOP2- |
Peso molecular |
780.2 g/mol |
Nombre IUPAC |
carbon monoxide;iridium;triphenylphosphane;chloride |
InChI |
InChI=1S/2C18H15P.CO.ClH.Ir/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h2*1-15H;;1H;/p-1 |
Clave InChI |
VSPLSJCNZPDHCN-UHFFFAOYSA-M |
SMILES |
C=O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ir] |
SMILES canónico |
[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ir] |
| 14871-41-1 | |
Descripción física |
Yellow crystalline powder; [Acros Organics MSDS] |
Pictogramas |
Acute Toxic; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



